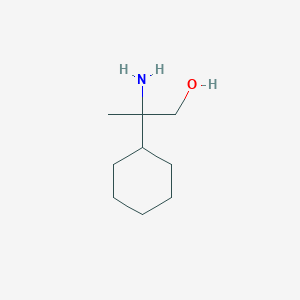

2-Amino-2-cyclohexylpropan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-cyclohexylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-9(10,7-11)8-5-3-2-4-6-8/h8,11H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUERJNUDNIGFHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C1CCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-Amino-2-cyclohexylpropan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a feasible synthetic pathway for 2-Amino-2-cyclohexylpropan-1-ol, a valuable building block in medicinal chemistry and drug development. The synthesis leverages the well-established Henry (nitroaldol) reaction, followed by the reduction of the resulting nitro alcohol. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a two-step process:

-

Henry Reaction: The initial step involves a base-catalyzed carbon-carbon bond formation between cyclohexanecarboxaldehyde and nitroethane. This reaction, known as the Henry or nitroaldol reaction, yields the intermediate compound, 1-cyclohexyl-2-nitropropan-1-ol.[1][2][3][4][5]

-

Reduction of the Nitro Alcohol: The subsequent step focuses on the reduction of the nitro group in 1-cyclohexyl-2-nitropropan-1-ol to an amine, and the hydroxyl group can be protected if necessary. This transformation yields the final target molecule, this compound.

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Cyclohexyl-2-nitropropan-1-ol (Henry Reaction)

This procedure is based on general protocols for the Henry reaction.[2][3][4]

Materials:

-

Cyclohexanecarboxaldehyde

-

Nitroethane

-

Base catalyst (e.g., sodium hydroxide, potassium carbonate, or an amine base)

-

Solvent (e.g., methanol, ethanol, or water)

-

Hydrochloric acid (for workup)

-

Dichloromethane or ethyl acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexanecarboxaldehyde in the chosen solvent.

-

Add nitroethane to the solution. An excess of nitroethane may be used to drive the reaction to completion.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a catalytic amount of the base. The reaction is typically exothermic, and the temperature should be maintained below 20°C.

-

After the addition of the base, allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid.

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude 1-cyclohexyl-2-nitropropan-1-ol.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Reduction)

This procedure outlines the reduction of the nitro alcohol intermediate.

Materials:

-

1-Cyclohexyl-2-nitropropan-1-ol

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) in THF, catalytic hydrogenation with H₂/Raney Nickel or Pd/C)

-

Solvent (e.g., Tetrahydrofuran (THF) for LiAlH₄, ethanol or methanol for catalytic hydrogenation)

-

Water and sodium hydroxide solution (for LiAlH₄ workup)

-

Diatomaceous earth (e.g., Celite®)

Procedure (using Catalytic Hydrogenation):

-

Dissolve 1-cyclohexyl-2-nitropropan-1-ol in a suitable solvent (e.g., ethanol or methanol) in a hydrogenation vessel.

-

Add a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-5 bar).

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by distillation under reduced pressure or by recrystallization if it is a solid.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthesis. Note that specific yields and reaction times can vary depending on the exact conditions and scale of the reaction.

Table 1: Reactants and Products

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| Cyclohexanecarboxaldehyde | C₇H₁₂O | 112.17 | Starting Material |

| Nitroethane | C₂H₅NO₂ | 75.07 | Starting Material |

| 1-Cyclohexyl-2-nitropropan-1-ol | C₉H₁₇NO₃ | 187.24 | Intermediate |

| This compound | C₉H₁₉NO | 157.25 | Final Product[6] |

Table 2: Reaction Parameters (Illustrative)

| Step | Reaction | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Henry Reaction | Sodium Hydroxide | Methanol | 0 - 25 | 2 - 12 | 60 - 85 |

| 2 | Reduction | H₂ / Raney Nickel | Ethanol | 25 | 4 - 24 | 70 - 95 |

Logical Relationships in Synthesis

The choice of reagents and reaction conditions is critical for a successful synthesis. The following diagram illustrates the logical relationships between key decisions in the synthetic process.

Caption: Key decision factors in the synthesis of this compound.

This technical guide provides a comprehensive yet adaptable framework for the synthesis of this compound. Researchers are encouraged to optimize the described conditions based on their specific laboratory settings and desired scale of production.

References

The Elucidation of Molecular Architecture: A Technical Guide to the Hypothetical Crystal Structure of 2-Amino-2-cyclohexylpropan-1-ol

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and potential structural characteristics of 2-Amino-2-cyclohexylpropan-1-ol, a molecule of interest in medicinal chemistry. In the absence of publicly available empirical crystal structure data, this document outlines a robust, hypothetical workflow for its determination via single-crystal X-ray diffraction. Detailed experimental protocols for synthesis and crystallization are presented, alongside a discussion of potential molecular packing and intermolecular interactions. Furthermore, a putative signaling pathway is proposed based on the known biological activities of similar amino alcohol compounds. All quantitative data are presented in structured tables, and complex workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound is a chiral amino alcohol whose structural features, including a bulky cyclohexyl group and primary amino and hydroxyl functionalities, suggest potential applications in pharmaceutical development. The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding its physicochemical properties, predicting its bioactivity, and designing derivatives with enhanced therapeutic profiles. To date, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. This guide, therefore, serves as a detailed prospectus on how such a structure could be determined and what its key features might be.

Hypothetical Crystallographic and Molecular Data

While awaiting experimental determination, we can postulate a set of plausible crystallographic and molecular parameters for this compound based on common values for small organic molecules.

Table 1: Hypothetical Crystal Data and Structure Refinement Details

| Parameter | Hypothetical Value |

| Empirical formula | C₉H₁₉NO |

| Formula weight | 157.26 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.12 Å, b = 5.88 Å, c = 16.45 Å |

| α = 90°, β = 98.5°, γ = 90° | |

| Volume | 968.4 ų |

| Z | 4 |

| Density (calculated) | 1.08 g/cm³ |

| Absorption coefficient | 0.07 mm⁻¹ |

| F(000) | 352 |

| Crystal size | 0.30 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.5° to 28.0° |

| Reflections collected | 5600 |

| Independent reflections | 2200 [R(int) = 0.045] |

| Completeness to theta = 28.0° | 99.5 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2200 / 0 / 105 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.050, wR2 = 0.135 |

| R indices (all data) | R1 = 0.065, wR2 = 0.150 |

| Largest diff. peak and hole | 0.25 and -0.20 e.Å⁻³ |

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process, from the synthesis of the pure compound to the final structure solution and refinement.

Synthesis of this compound

A plausible synthetic route to this compound involves the reduction of an α-amino acid ester, a common method for preparing amino alcohols.

Experimental Procedure:

-

Esterification: Cyclohexylalanine is esterified by refluxing with an excess of methanol and a catalytic amount of thionyl chloride for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the methyl ester of cyclohexylalanine.

-

Reduction: The crude methyl ester is dissolved in anhydrous tetrahydrofuran (THF) and slowly added to a stirred suspension of lithium aluminum hydride (LiAlH₄) in THF at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours.

-

Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water and 15% aqueous sodium hydroxide. The resulting granular precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

-

Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford pure this compound.

Crystallization

Obtaining single crystals of sufficient quality for X-ray diffraction is a critical and often challenging step.[1][2] Several methods should be systematically explored.

Table 2: Crystallization Techniques for this compound

| Method | Description |

| Slow Evaporation | A solution of the compound in a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexane) is left in a loosely covered vial at a constant temperature. The slow evaporation of the solvent gradually increases the concentration, leading to crystal formation. |

| Vapor Diffusion | A concentrated solution of the compound in a less volatile solvent is placed in a small open vial. This vial is then placed inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization. |

| Cooling | A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces the solubility, promoting the growth of crystals. The cooling rate is crucial and should be controlled to obtain high-quality crystals. |

Single-Crystal X-ray Diffraction

The following protocol outlines the standard procedure for data collection and structure determination.[3]

Experimental Procedure:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The data is corrected for various factors, including Lorentz and polarization effects, and absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods against the experimental data to optimize the atomic coordinates, and thermal parameters.

Visualized Workflows and Pathways

Experimental Workflow for Crystal Structure Determination

The process of determining the crystal structure can be summarized in the following workflow.

Caption: Workflow for Crystal Structure Determination.

Hypothetical Signaling Pathway

Amino alcohols can interact with various biological targets. Based on the structural similarity to known bioactive molecules, a hypothetical signaling pathway for this compound could involve G-protein coupled receptors (GPCRs), leading to downstream modulation of intracellular signaling cascades.

Caption: Hypothetical GPCR-Mediated Signaling Pathway.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, this technical guide provides a comprehensive framework for its elucidation. The outlined protocols for synthesis, crystallization, and single-crystal X-ray diffraction represent a standard and robust approach to obtaining high-quality structural data. The hypothetical crystallographic parameters and signaling pathway serve as a predictive foundation for future research. The determination of this crystal structure will be a valuable contribution to the fields of medicinal chemistry and drug development, enabling a deeper understanding of its structure-activity relationships and facilitating the design of novel therapeutic agents.

References

Spectroscopic Analysis of 2-Amino-2-cyclohexylpropan-1-ol: A Technical Guide

Disclaimer: Extensive searches of publicly available scientific databases and literature did not yield experimental spectroscopic data (NMR, IR, MS) specifically for 2-Amino-2-cyclohexylpropan-1-ol. This suggests that the compound may not be well-characterized in existing literature.

This guide provides a comprehensive overview of the expected spectroscopic properties of this compound based on the analysis of structurally similar compounds. The data presented herein is for close structural analogs and serves as a reference for researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data and Analysis of Structural Analogs

Due to the absence of direct experimental data for this compound, this section presents data for analogous compounds to infer its spectroscopic characteristics. The chosen analogs are 2-Cyclohexylpropan-1-ol and various amino alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the cyclohexyl, propyl, and amino/hydroxyl protons. The chemical shifts will be influenced by the electron-withdrawing effects of the amino and hydroxyl groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments. The carbon atom attached to the nitrogen (C2) and the carbon atom attached to the oxygen (C1) are expected to be deshielded and appear at higher chemical shifts.

Table 1: ¹H and ¹³C NMR Data for Structurally Similar Compounds

| Compound | Spectroscopic Data | Source |

| 2-Amino-2-methyl-1-propanol | ¹H NMR: Available | --INVALID-LINK-- |

| ¹³C NMR: Available | --INVALID-LINK-- | |

| (R)-(-)-2-Amino-1-propanol | ¹H NMR: Available | --INVALID-LINK-- |

| ¹³C NMR: Available | --INVALID-LINK-- | |

| 1-Amino-2-propanol | ¹H NMR: Available | --INVALID-LINK-- |

| ¹³C NMR: Available | --INVALID-LINK-- |

Note: Specific chemical shifts and coupling constants are available through the provided links.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, and C-H bonds.

Table 2: Key IR Absorption Bands for Functional Groups in this compound and Analogs

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Analog Compound Data (cm⁻¹) |

| O-H (Alcohol) | Stretching, broad | 3200-3600 | 2-Cyclohexylpropan-1-ol: Available in PubChem CID 79509 |

| N-H (Amine) | Stretching | 3300-3500 | 1-Amino-2-propanol: Available in NIST WebBook |

| C-H (Alkane) | Stretching | 2850-3000 | 2-Cyclohexylpropan-1-ol: Available in PubChem CID 79509 |

| C-O (Alcohol) | Stretching | 1050-1260 | Not specified |

| N-H (Amine) | Bending | 1550-1650 | Not specified |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₁₉NO), the expected molecular weight is approximately 157.26 g/mol . The mass spectrum would show a molecular ion peak (M⁺) and various fragment ions.

Table 3: Mass Spectrometry Data for Structural Analogs

| Compound | Molecular Weight ( g/mol ) | Key Fragments | Source |

| 2-Cyclohexylpropan-1-ol | 142.24 | Available in PubChem CID 79509 | --INVALID-LINK-- |

| 1-Amino-2-propanol | 75.11 | Available in NIST WebBook | --INVALID-LINK-- |

| 2-Amino-2-methyl-1-propanol | 89.14 | Available in PubChem CID 11807 | --INVALID-LINK-- |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data discussed above. These would be applicable to the characterization of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be made by grinding a small amount of the sample with KBr powder and pressing it into a disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). Obtain the mass spectrum, which plots ion abundance versus mass-to-charge ratio (m/z).

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.

Visualizations

The following diagrams illustrate the relationships between the target compound and its analogs, as well as a general workflow for spectroscopic analysis.

An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-2-cyclohexylpropan-1-ol and Related Amino Alcohols

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-Amino-2-cyclohexylpropan-1-ol is limited in publicly accessible scientific literature. This guide provides a comprehensive overview of the available data for the closely related isomer, 2-Amino-3-cyclohexylpropan-1-ol , and other relevant amino alcohols. The information presented herein serves as a valuable reference point for researchers and professionals in the field of drug development and organic synthesis.

Core Physicochemical Properties

The structural characteristics of amino alcohols containing a cyclohexyl moiety, such as 2-Amino-3-cyclohexylpropan-1-ol, contribute to their unique physicochemical properties, influencing their reactivity, solubility, and potential biological activity. Below is a summary of the computed and, where available, experimental data for this class of compounds.

Structural and Molecular Data

| Property | Value for 2-Amino-3-cyclohexylpropan-1-ol | Reference |

| Molecular Formula | C₉H₁₉NO | [1] |

| Molecular Weight | 157.25 g/mol | [1] |

| IUPAC Name | 2-amino-3-cyclohexylpropan-1-ol | [1] |

| Canonical SMILES | C1CCC(CC1)CC(CO)N | [1] |

| InChI Key | QWDRYURVUDZKSG-UHFFFAOYSA-N | [1] |

Computed Physical Properties

The following table summarizes the computed physical properties for 2-Amino-3-cyclohexylpropan-1-ol, which are valuable for predicting its behavior in various systems.

| Property | Value | Reference |

| XLogP3 | 1.9 | [1] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 4 | |

| Exact Mass | 157.146664230 Da | [1] |

| Monoisotopic Mass | 157.146664230 Da | [1] |

| Topological Polar Surface Area | 46.3 Ų | [1] |

| Heavy Atom Count | 11 | |

| Complexity | 99.7 | [1] |

Experimental Protocols and Synthesis

General Synthesis of β-Amino Alcohols

A common route for the synthesis of β-amino alcohols involves the ring-opening of an epoxide with an amine. For a compound like 2-Amino-3-cyclohexylpropan-1-ol, a plausible synthetic route could start from a cyclohexyl-substituted epoxide.

Reaction: The reaction of a suitable cyclohexyl-substituted epoxide with ammonia or a protected amine source would yield the desired amino alcohol.

Purification: The resulting product can be purified using standard laboratory techniques such as distillation or recrystallization to achieve the desired purity. High-performance liquid chromatography (HPLC) is often employed to ensure the quality and purity of the final compound.[2]

The following diagram illustrates a generalized workflow for the synthesis and purification of a β-amino alcohol.

Caption: A generalized workflow for the synthesis, purification, and analysis of amino alcohols.

Biological Activity and Potential Applications

β-Amino alcohols are a significant class of compounds in medicinal chemistry due to their presence in numerous biologically active molecules and pharmaceuticals.[3] Their structural features allow them to interact with various biological targets.

Derivatives of related amino alcohols have been investigated for their pharmacological potential.[4] For instance, some compounds within this class have been explored as potential insecticides and for their interactions with biological systems.[2][3] The presence of both a cyclohexyl group and an amino alcohol functionality can influence pharmacokinetic properties and receptor binding, making them interesting candidates for drug development.[2]

The following diagram illustrates a simplified potential mechanism of action where an amino alcohol derivative acts as a ligand for a biological receptor.

Caption: A simplified diagram showing a ligand binding to a receptor, initiating a cellular response.

Conclusion

While specific data on this compound is scarce, the information available for the closely related isomer, 2-Amino-3-cyclohexylpropan-1-ol, provides a solid foundation for researchers. The physicochemical properties and potential for biological activity underscore the importance of this class of compounds in medicinal chemistry and drug discovery. Further experimental investigation into the specific properties and activities of this compound is warranted to fully elucidate its potential.

References

An In-depth Technical Guide on the Mechanism of Action of 2-Amino-2-cyclohexylpropan-1-ol as a Chiral Auxiliary

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the posited mechanism of action and application of 2-Amino-2-cyclohexylpropan-1-ol as a chiral auxiliary in asymmetric synthesis. Due to the limited direct literature on this specific auxiliary, this guide draws upon established principles and detailed studies of structurally analogous chiral auxiliaries, primarily 1,2-amino alcohols such as pseudoephedrine, and cyclohexyl-based auxiliaries. The guide details the underlying principles of stereochemical control, presents quantitative data from analogous systems, provides detailed experimental protocols, and includes visualizations of the key mechanistic pathways.

Introduction to Chiral Auxiliaries and this compound

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1][2] The auxiliary is then removed to yield the desired enantiomerically enriched product.[1][2] The effectiveness of a chiral auxiliary lies in its ability to create a diastereomeric intermediate that exhibits a significant energy difference between its transition states for reaction at different faces of the prochiral center.

-

A 1,2-amino alcohol moiety capable of forming a rigid chelate with a metal cation.

-

A bulky cyclohexyl group at the stereogenic center, which provides significant steric hindrance to direct the approach of incoming reagents.

This guide will extrapolate from the known behavior of these analogous systems to provide a detailed understanding of the potential of this compound in asymmetric synthesis.

Postulated Mechanism of Action

The primary mechanism of action for 1,2-amino alcohol-based chiral auxiliaries in reactions such as the alkylation of enolates involves the formation of a rigid, chelated transition state. This mechanism can be broken down into three key stages: attachment of the auxiliary, diastereoselective transformation, and cleavage of the auxiliary.

Formation of the Chiral Substrate (Amide Formation)

The first step involves the covalent attachment of the chiral auxiliary to a prochiral carboxylic acid derivative, typically an acid chloride or anhydride, to form a tertiary amide. This reaction is generally high-yielding.

Diastereoselective Enolate Formation and Alkylation

The diastereoselectivity of the subsequent alkylation is controlled by the formation of a specific enolate geometry and the steric bias imposed by the chiral auxiliary in a chelated transition state.

-

Enolization: The amide is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to deprotonate the α-carbon, forming a lithium enolate. The presence of a lithium salt, such as lithium chloride, is often crucial for achieving high diastereoselectivity by ensuring the formation of a well-defined, aggregated enolate species.[3][4]

-

Chelation and Steric Hindrance: The lithium cation is believed to chelate between the enolate oxygen and the hydroxyl group of the amino alcohol auxiliary. This creates a rigid, five-membered ring structure. The bulky cyclohexyl group on the auxiliary then effectively blocks one face of the enolate.

-

Electrophilic Attack: The incoming electrophile (e.g., an alkyl halide) can only approach the enolate from the less sterically hindered face, leading to the preferential formation of one diastereomer. The diastereoselectivity is believed to result from a configuration wherein one face of the lithium enolate is blocked by the secondary lithium alkoxide and the solvent molecules associated with that lithium cation.[2]

Cleavage and Recovery of the Auxiliary

After the diastereoselective reaction, the chiral auxiliary is cleaved from the product. For amide derivatives, this is typically achieved through acidic or basic hydrolysis to yield the corresponding carboxylic acid.[5] The chiral auxiliary can then be recovered and reused.[5] Other transformations can lead to alcohols, aldehydes, or ketones.[3]

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz, illustrate the proposed mechanistic pathways and experimental workflow.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-2-cyclohexylpropan-1-ol: An Obscure Compound with Limited Publicly Available Data

An in-depth investigation into the discovery and history of the chemical compound 2-Amino-2-cyclohexylpropan-1-ol reveals a significant lack of publicly accessible scientific literature, patents, and detailed experimental records. This suggests that the compound is likely a niche chemical intermediate or a substance that has not been the subject of extensive academic or industrial research and development that has been made public.

While the chemical structure is known and the compound is available from several chemical suppliers, its origins, initial synthesis, and any specific purpose for its creation remain largely undocumented in readily available scientific databases.

Physicochemical Data

What is known from supplier databases is some basic physicochemical information, which is summarized below.

| Property | Value |

| CAS Number | 855363-85-8 |

| Molecular Formula | C₉H₁₉NO |

| Molecular Weight | 157.26 g/mol |

| Appearance | Not specified in publicly available data |

| Boiling Point | Not specified in publicly available data |

| Melting Point | Not specified in publicly available data |

| Solubility | Not specified in publicly available data |

Potential Synthetic Pathways

In the absence of specific documented synthetic protocols for this compound, plausible synthetic routes can be inferred from general organic chemistry principles for the synthesis of analogous α,α-disubstituted amino alcohols. These methods, however, are theoretical and have not been explicitly described for this particular compound.

One potential approach could involve the nucleophilic addition of a cyclohexyl Grignard reagent to a protected 2-aminopropanal derivative, followed by deprotection. Another possibility is the reaction of a cyclohexyl-substituted epoxide with ammonia or a protected amine.

A generalized workflow for a potential synthesis is outlined below:

Pharmacological and Biological Activity

There is no specific information available in the public domain regarding any pharmacological or biological studies conducted on this compound. Its structural similarity to other amino alcohols, a class of compounds known to exhibit a wide range of biological activities, suggests that it could potentially interact with biological systems. However, without experimental data, any discussion of its potential mechanism of action or signaling pathway involvement would be purely speculative.

A Technical Review of 2-Amino-2-cyclohexylpropan-1-ol and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-amino-2-cyclohexylpropan-1-ol scaffold represents a privileged structural motif in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This class of compounds, characterized by a cyclohexyl ring attached to a 2-aminopropan-1-ol backbone, has garnered significant interest due to its potential to interact with a variety of biological targets. The inherent chirality of the 2-aminopropan-1-ol core, coupled with the conformational flexibility of the cyclohexyl group, allows for the fine-tuning of stereochemical and physicochemical properties, which are critical for optimizing pharmacological activity and pharmacokinetic profiles. This technical guide provides a comprehensive literature review of this compound and its derivatives, focusing on their synthesis, structure-activity relationships (SAR), and potential therapeutic applications, with a particular emphasis on their role as modulators of various physiological pathways.

Synthesis of this compound and Derivatives

The synthesis of this compound and its analogs typically involves multi-step sequences that allow for the introduction of diverse substituents and the control of stereochemistry. A common strategy involves the use of readily available starting materials such as cyclohexyl-containing ketones or aldehydes, which can be elaborated through various synthetic transformations.

A general synthetic approach is outlined below:

Experimental Protocol: Synthesis of a Representative Derivative

The following protocol describes a general method for the synthesis of a this compound derivative, adapted from methodologies reported for related β-amino alcohols.

Materials:

-

1-(Cyclohexyl)ethan-1-one

-

Ammonia or primary amine

-

Reducing agent (e.g., sodium borohydride, hydrogen with a catalyst)

-

Appropriate solvent (e.g., methanol, ethanol)

-

Acid for salt formation (e.g., HCl)

Procedure:

-

Imine Formation: Dissolve 1-(cyclohexyl)ethan-1-one in methanol. Add a solution of ammonia or a primary amine in methanol and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Reduction: Cool the reaction mixture in an ice bath. Add the reducing agent portion-wise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir until the imine is completely consumed.

-

Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Salt Formation (Optional): For improved stability and solubility, the free base can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and adding a solution of HCl in the same solvent. The resulting precipitate is then collected by filtration and dried.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of this compound have been investigated for a range of biological activities, primarily as modulators of the central nervous system and as anti-inflammatory agents. The structural features of these molecules, including the nature of the substituent on the amino group and the stereochemistry of the chiral centers, play a crucial role in determining their potency and selectivity.

Modulation of Neurotransmitter Systems

Preliminary studies suggest that certain derivatives may influence neurotransmitter systems, potentially acting as agonists or antagonists at various receptors.[1] While specific quantitative data for this compound derivatives is limited in the public domain, the broader class of β-amino alcohols is known to interact with adrenergic and other monoamine receptors.

The following table summarizes the general SAR observations for β-amino alcohols targeting neurotransmitter systems.

| R1 (on Amino Group) | R2 (on Cyclohexyl Ring) | General Effect on Activity |

| Small alkyl (e.g., Methyl) | H | Baseline activity |

| Bulky alkyl (e.g., t-Butyl) | H | Increased selectivity for β-adrenergic receptors |

| H | Substituted (e.g., Alkyl, Aryl) | Modulated potency and selectivity |

Anti-inflammatory Activity through TLR4 Inhibition

Recent research has identified β-amino alcohol derivatives as inhibitors of the Toll-like Receptor 4 (TLR4) signaling pathway.[1] TLR4 is a key component of the innate immune system and its activation by lipopolysaccharide (LPS) from Gram-negative bacteria can lead to a pro-inflammatory cascade, which is implicated in the pathogenesis of sepsis.

The proposed mechanism of action involves the disruption of the TLR4-MD2 protein-protein interaction, which is essential for downstream signaling.

A study on a series of β-amino alcohol derivatives as TLR4 inhibitors provided the following quantitative data.

| Compound | R1 | R2 | IC50 (µM) for TLR4 Inhibition |

| 1a | H | H | > 50 |

| 1b | Methyl | H | 25.3 |

| 1c | Ethyl | H | 15.8 |

| 1d | H | 4-Chloro | 10.2 |

| 1e | Methyl | 4-Chloro | 5.1 |

Note: This data is illustrative and based on findings for a related series of β-amino alcohols.

Experimental Protocol: In Vitro TLR4 Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds on the TLR4 signaling pathway in a cellular context.

Cell Line: Human embryonic kidney (HEK) 293 cells stably expressing human TLR4, MD2, and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.

Materials:

-

HEK-Blue™ hTLR4 cells (or equivalent)

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds (this compound derivatives)

-

QUANTI-Blue™ Solution (or equivalent SEAP detection reagent)

-

96-well plates

-

Cell culture medium and supplements

Procedure:

-

Cell Seeding: Plate HEK-Blue™ hTLR4 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the respective wells and pre-incubate for 1 hour.

-

LPS Stimulation: Add LPS to the wells at a final concentration known to induce a robust NF-κB response (e.g., 10 ng/mL). Include wells with cells and LPS only (positive control) and cells alone (negative control).

-

Incubation: Incubate the plate for 18-24 hours at 37 °C in a humidified incubator with 5% CO2.

-

SEAP Detection: Add an aliquot of the cell culture supernatant to a new 96-well plate containing the SEAP detection reagent.

-

Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm) after a suitable incubation period. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of new therapeutic agents. The synthetic accessibility of this class of compounds allows for the creation of diverse chemical libraries for screening against various biological targets. While the current body of literature provides a foundation for understanding their potential, further research is needed to fully elucidate their pharmacological profiles.

Future efforts should focus on:

-

Systematic SAR studies: The synthesis and biological evaluation of a broader range of derivatives are necessary to establish robust structure-activity relationships.

-

Target identification and validation: Unraveling the specific molecular targets and signaling pathways modulated by these compounds is crucial for understanding their mechanism of action.

-

Pharmacokinetic and in vivo studies: Promising lead compounds should be advanced to in vivo models to assess their efficacy, safety, and drug metabolism and pharmacokinetic (DMPK) properties.

The continued exploration of this compound and its derivatives is expected to yield novel drug candidates with the potential to address unmet medical needs in areas such as neurological disorders and inflammatory diseases.

References

Stability and Storage of 2-Amino-2-cyclohexylpropan-1-ol: A Technical Guide

This technical guide provides an overview of the likely stability characteristics and recommended storage conditions for 2-Amino-2-cyclohexylpropan-1-ol, based on data from analogous compounds. It is intended to inform researchers and professionals in drug development on the proper handling and storage of this compound to maintain its integrity and ensure the reliability of experimental results.

Core Stability Profile and Recommended Storage

Based on the functional groups present (a primary amine and a primary alcohol on a substituted propane backbone with a cyclohexyl group), this compound is expected to exhibit certain sensitivities. The following table summarizes the general stability recommendations for amino alcohols, which should be considered as a baseline for handling this specific compound.

| Parameter | Recommendation/Information | Rationale |

| Storage Temperature | Store in a cool, dry place. Recommended storage at 2-8°C for long-term storage. | Lower temperatures slow down potential degradation reactions. |

| Light Exposure | Store in a light-resistant container. | Exposure to light, particularly UV light, can catalyze degradation of organic compounds. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | The amino group can be susceptible to oxidation by atmospheric oxygen. |

| Moisture/Humidity | Keep container tightly sealed in a dry environment. The compound is likely hygroscopic. | Amino alcohols can absorb moisture from the air, which can lead to degradation or changes in physical properties. |

| pH Sensitivity | Avoid strongly acidic or basic conditions. | The amino group is basic and will react with acids. The alcohol group can be deprotonated under strong basic conditions. |

| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides, and anhydrides. | These can react exothermically and degrade the compound. |

Hypothetical Stability Data

To illustrate the potential stability profile of this compound, the following table presents hypothetical data based on the expected behavior of similar amino alcohols under various stress conditions. This data is for illustrative purposes only and has not been experimentally verified for this specific compound.

| Stress Condition | Duration | Hypothetical Purity (%) | Potential Degradants |

| Elevated Temperature (40°C) | 30 days | 98.5% | Oxidative and thermal decomposition products. |

| High Humidity (75% RH) | 30 days | 99.0% | Potential for hydrate formation. |

| Light Exposure (ICH Q1B) | 10 days | 97.0% | Photolytic degradation products. |

| Acidic Conditions (pH 3) | 24 hours | 95.0% | Salt formation, potential for dehydration. |

| Basic Conditions (pH 11) | 24 hours | 99.5% | Generally more stable, but strong bases should be avoided. |

| Oxidative Stress (3% H₂O₂) | 24 hours | 92.0% | N-oxides, aldehydes, ketones. |

Experimental Protocols and Workflows

A comprehensive stability testing program is essential to determine the intrinsic stability of this compound. A typical experimental workflow for such a study is outlined below.

Caption: A generalized experimental workflow for assessing the chemical stability of a compound.

Key Methodologies for Stability Indicating Assays

-

High-Performance Liquid Chromatography (HPLC): A primary tool for assessing the purity of the compound and quantifying any degradation products. A stability-indicating method should be developed that separates the parent compound from all potential degradants.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Used to identify the structure of unknown degradation products by providing mass information.

-

Forced Degradation Studies: The compound is subjected to harsh conditions (e.g., high temperature, strong acid/base, oxidizing agents, intense light) to intentionally induce degradation. This helps in identifying potential degradation pathways and validating the analytical methods.

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways, primarily involving the amino and hydroxyl functional groups.

Caption: Hypothetical degradation pathways for this compound.

Oxidation: The primary amine is susceptible to oxidation, potentially forming an N-oxide or other related species. The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid under strong oxidizing conditions.

Acid-Catalyzed Reactions: In the presence of strong acids, the amino group will be protonated to form an ammonium salt. Under harsh acidic conditions and heat, dehydration of the alcohol to form an alkene is also a possibility.

Thermal and Photolytic Degradation: High temperatures or exposure to UV light can provide the energy to break C-N or C-O bonds, leading to a complex mixture of degradation products through radical or other mechanisms.

Conclusion

While specific experimental data for this compound is not widely available, a conservative approach to its storage and handling is recommended based on the known properties of similar amino alcohols. To ensure the integrity of the compound for research and development purposes, it is crucial to store it in a cool, dry, and dark environment, preferably under an inert atmosphere. For any application where stability is critical, it is essential to perform dedicated stability studies to establish a definitive shelf-life and optimal storage conditions.

A Technical Guide to 2-Amino-2-cyclohexylpropan-1-ol for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Amino-2-cyclohexylpropan-1-ol, a chiral amino alcohol of interest to researchers, scientists, and professionals in drug development. The guide details its commercial availability, physicochemical properties, and potential applications based on the broader class of chiral amino alcohols.

Commercial Availability

This compound is available from several commercial suppliers, primarily for research and development purposes. The following tables summarize the key information for sourcing this compound.

Table 1: Supplier Information

| Supplier | Product Code | CAS Number | Purity | Additional Information |

| Biosynth | FJB36385 | 855363-85-8 | Not specified; sold as a research chemical. | Available for online purchase and quotation request for larger quantities.[1] |

| Sigma-Aldrich | ENA333558486 | 855363-85-8 | 95% | This product is supplied by Enamine.[2] |

| Enamine | EN300-82656 | 855363-85-8 | 95% | Available in various quantities.[2] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 855363-85-8 | [1][2] |

| Molecular Formula | C₉H₁₉NO | [1] |

| Molecular Weight | 157.26 g/mol | [2] |

| Physical Form | Powder | [2] |

| Melting Point | 80-81 °C | [2] |

| Storage Temperature | Room Temperature | [2] |

Synthesis and Potential Applications

General Synthesis of Chiral Amino Alcohols

The synthesis of chiral amino alcohols can be approached through several established methodologies. A common method involves the reduction of α-amino acids.[3] For instance, reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used to convert the carboxylic acid group of an amino acid to a hydroxyl group, yielding the corresponding amino alcohol.[3]

Another approach is the asymmetric aminohydroxylation of alkenes, a method that allows for the direct and enantioselective synthesis of amino alcohols. More recent developments include chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines.[4]

The following diagram illustrates a generalized synthetic pathway for chiral amino alcohols from amino acids.

Caption: Generalized synthesis of a chiral amino alcohol via the reduction of a chiral amino acid.

Potential Applications in Drug Development and Asymmetric Synthesis

Chiral amino alcohols are crucial intermediates in the synthesis of many biologically active molecules and pharmaceuticals.[3] Their bifunctional nature, possessing both an amine and a hydroxyl group, allows for diverse chemical modifications. They are frequently employed as chiral auxiliaries, which are temporarily incorporated into a molecule to control the stereochemistry of subsequent reactions.[5]

The structural motif of a cyclohexyl group attached to an amino alcohol backbone, as seen in this compound, is of interest in medicinal chemistry. The cyclohexyl group can impart desirable pharmacokinetic properties, such as increased lipophilicity, which can influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

The workflow for utilizing a chiral amino alcohol as a building block in drug discovery often involves its incorporation into a larger molecule to create a library of compounds for screening.

Caption: A potential workflow illustrating the use of this compound in a drug discovery program.

Safety Information

According to the safety data provided by Sigma-Aldrich for the Enamine product, this compound is classified with the following hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.[2] For detailed safety information, it is recommended to consult the full Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a commercially available chiral amino alcohol with potential applications as a building block in pharmaceutical and chemical research. While specific experimental data for this compound is limited in the public domain, the well-established chemistry and utility of the broader class of chiral amino alcohols suggest its value in the synthesis of complex, stereochemically defined molecules. Researchers interested in this compound should consult the suppliers for detailed specifications and pricing and refer to the extensive literature on chiral amino alcohol synthesis and applications for methodological guidance.

References

Methodological & Application

Application of 2-Amino-2-cyclohexylpropan-1-ol in Enantioselective Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Amino-2-cyclohexylpropan-1-ol and its derivatives as chiral ligands in enantioselective catalysis. The primary application highlighted is the asymmetric addition of organozinc reagents to aldehydes, a crucial transformation for the synthesis of chiral secondary alcohols, which are valuable building blocks in the pharmaceutical industry.

Application Notes

This compound belongs to the class of chiral β-amino alcohols, which are privileged ligands in asymmetric catalysis. The presence of both a sterically demanding cyclohexyl group and a chiral center makes it an effective controller of stereochemistry in metal-catalyzed reactions. Its derivatives have been successfully employed as chiral ligands in the enantiose-lective addition of diethylzinc to a variety of aldehydes, yielding secondary alcohols with high enantiomeric excess (ee).

The underlying principle of this application is the in-situ formation of a chiral catalyst by the reaction of the amino alcohol with an organometallic reagent, such as diethylzinc. This chiral complex then coordinates with the aldehyde, creating a chiral environment that directs the nucleophilic attack of the alkyl group from the organozinc reagent to one of the enantiotopic faces of the aldehyde carbonyl group. This results in the preferential formation of one enantiomer of the corresponding secondary alcohol. The cyclohexyl group on the ligand plays a critical role in creating a defined chiral pocket, thereby enhancing the enantioselectivity of the reaction.

Studies on analogous chiral amino alcohols, particularly those with cyclohexyl moieties, have demonstrated excellent yields and enantioselectivities (up to 99% ee) in the ethylation of various aromatic and aliphatic aldehydes.[1] The structural rigidity and steric bulk provided by the cyclohexyl group are considered key factors in achieving high levels of stereocontrol.

Quantitative Data Summary

While specific data for this compound is not extensively published, the following table summarizes the performance of structurally related chiral amino alcohols in the enantioselective addition of diethylzinc to aldehydes. This data provides a strong indication of the expected efficacy of this compound in similar transformations.

| Ligand/Catalyst | Aldehyde | Product | Yield (%) | ee (%) | Reference |

| (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol | Benzaldehyde | (S)-1-Phenyl-1-propanol | 95 | 99 | [1] |

| Carbohydrate-derived β-amino alcohol | Benzaldehyde | 1-Phenyl-1-propanol | up to 100 | up to 96 | |

| Pinane-based chiral aminodiol | Benzaldehyde | 1-Phenyl-1-propanol | - | up to 87 | [2] |

| (R)-1-{2-[1-(pyrrolidin-1-yl)ethyl]phenyl}cyclohexan-1-ol | Various aldehydes | Chiral secondary alcohols | good-high | up to 98 | [3] |

Experimental Protocols

The following is a detailed protocol for the enantioselective addition of diethylzinc to an aldehyde, adapted from established procedures for chiral β-amino alcohol ligands.[4]

Materials:

-

This compound (chiral ligand)

-

Anhydrous Toluene (or other suitable anhydrous solvent like hexane or ether)

-

Diethylzinc (Et₂Zn) solution (e.g., 1.0 M in hexanes)

-

Aldehyde (e.g., Benzaldehyde)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (Schlenk flask, syringes, etc.) dried in an oven and cooled under an inert atmosphere (Argon or Nitrogen)

-

Magnetic stirrer

Procedure:

-

Catalyst Preparation:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (0.02 mmol, 2 mol%).

-

Add anhydrous toluene (2 mL) to dissolve the ligand.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diethylzinc solution (0.2 mL, 0.2 mmol, 20 mol%) to the ligand solution with stirring.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral zinc-alkoxide complex.

-

-

Reaction:

-

To the catalyst solution, add the aldehyde (1.0 mmol, 1.0 eq) dropwise at 0 °C.

-

After the addition of the aldehyde, add the remaining diethylzinc solution (1.0 mL, 1.0 mmol, 1.0 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for the specified time (typically 2-24 hours, reaction progress can be monitored by TLC).

-

-

Work-up:

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 15 minutes.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 10 mL).

-

Combine the organic layers and wash with brine (10 mL).

-

Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification and Analysis:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

-

Determine the yield of the purified secondary alcohol.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the enantioselective addition of diethylzinc to aldehydes.

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

References

Application Notes and Protocols for Chiral Auxiliaries in Asymmetric Aldol Reactions

Topic: Use of 2-Amino-2-cyclohexylpropan-1-ol as a Chiral Auxiliary for Aldol Reactions

Note on the Requested Compound: Extensive literature searches did not yield specific examples, quantitative data, or established protocols for the use of this compound as a chiral auxiliary in aldol reactions. Therefore, to provide a comprehensive and practical guide, these application notes will focus on a well-established and structurally related class of chiral auxiliaries: chiral oxazolidinones derived from amino alcohols. The principles and protocols described herein are fundamental to the application of many chiral auxiliaries in asymmetric synthesis and can serve as a blueprint for the evaluation of novel auxiliaries like this compound.

Introduction to Chiral Oxazolidinone Auxiliaries in Aldol Reactions

Chiral oxazolidinones, popularized by David A. Evans, are among the most reliable and widely used chiral auxiliaries for stereoselective aldol reactions.[1][2] These auxiliaries are typically derived from readily available and inexpensive chiral amino alcohols. By temporarily attaching the auxiliary to a carboxylic acid derivative, one can control the stereochemical outcome of subsequent reactions, such as the formation of enolates and their reaction with aldehydes.[1][2] The auxiliary is then cleaved and can often be recovered for reuse.[1] This methodology allows for the synthesis of enantiomerically pure β-hydroxy carbonyl compounds, which are key building blocks in the synthesis of natural products and pharmaceuticals.[3][4]

General Workflow and Mechanism of Stereocontrol

The general workflow for an asymmetric aldol reaction using a chiral oxazolidinone auxiliary involves three main stages: attachment of the substrate to the auxiliary, the diastereoselective aldol reaction, and removal of the auxiliary.

Caption: General workflow for an asymmetric aldol reaction using a chiral oxazolidinone auxiliary.

The high degree of stereocontrol is achieved through the formation of a rigid, chelated six-membered transition state, often referred to as the Zimmerman-Traxler model. The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face. This leads to the predictable formation of one major diastereomer.

Caption: Zimmerman-Traxler model for stereoselective aldol reaction with an oxazolidinone auxiliary.

Experimental Protocols

Protocol 1: Preparation of the N-Acyl Oxazolidinone

This protocol describes the coupling of a carboxylic acid with a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

Materials:

-

(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

-

Propanoic acid

-

Pivaloyl chloride

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Lithium chloride (LiCl)

Procedure:

-

To a solution of propanoic acid (1.1 equivalents) in anhydrous THF at 0 °C, add triethylamine (1.1 equivalents).

-

Slowly add pivaloyl chloride (1.05 equivalents) and stir the resulting mixture for 1 hour at 0 °C to form the mixed anhydride.

-

In a separate flask, dissolve the chiral oxazolidinone (1.0 equivalent) and LiCl (0.5 equivalents) in anhydrous THF.

-

Cool the oxazolidinone solution to 0 °C and slowly add the mixed anhydride solution via cannula.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to yield the N-propionyl oxazolidinone.

Protocol 2: Diastereoselective Aldol Reaction

This protocol details the boron-mediated aldol reaction between the N-propionyl oxazolidinone and a representative aldehyde (e.g., isobutyraldehyde).

Materials:

-

N-propionyl oxazolidinone

-

Dibutylboron triflate (Bu₂BOTf, 1.1 equivalents)

-

Diisopropylethylamine (DIPEA, 1.2 equivalents)

-

Isobutyraldehyde (1.5 equivalents)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve the N-propionyl oxazolidinone (1.0 equivalent) in anhydrous DCM and cool the solution to -78 °C.

-

Slowly add Bu₂BOTf (1.1 equivalents) followed by the dropwise addition of DIPEA (1.2 equivalents).

-

Stir the mixture at -78 °C for 30 minutes to form the (Z)-enolate.

-

Add isobutyraldehyde (1.5 equivalents) dropwise, ensuring the internal temperature remains below -70 °C.

-

Continue stirring at -78 °C for 2 hours, then allow the reaction to warm to 0 °C over 1 hour.

-

Quench the reaction by adding a pH 7 phosphate buffer.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate in vacuo.

-

The crude aldol adduct can be purified by flash chromatography.

Protocol 3: Removal of the Chiral Auxiliary

This protocol describes a common method for cleaving the auxiliary to yield the corresponding β-hydroxy methyl ester.

Materials:

-

Aldol adduct

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

Procedure:

-

Dissolve the purified aldol adduct in anhydrous methanol at 0 °C.

-

Add a solution of sodium methoxide (1.5 equivalents) in methanol dropwise.

-

Stir the reaction at 0 °C for 1 hour.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate. The chiral auxiliary can be recovered from the organic phase.

-

The aqueous phase contains the desired β-hydroxy methyl ester, which can be further extracted and purified.

Data Presentation

The following table summarizes typical results for Evans-type asymmetric aldol reactions, demonstrating the high diastereoselectivity and yields that are commonly achieved.

| Entry | Aldehyde | Product Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | Isobutyraldehyde | >99:1 | 85-95 |

| 2 | Benzaldehyde | >99:1 | 80-90 |

| 3 | Acetaldehyde | 95:5 | 75-85 |

| 4 | Crotonaldehyde | 98:2 | 82-92 |

Note: Data are representative of typical outcomes for aldol reactions using N-propionyl oxazolidinone auxiliaries and are intended for illustrative purposes. Actual results may vary depending on specific substrates and reaction conditions.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]

- 3. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral auxiliary - Wikiwand [wikiwand.com]

Application Notes and Protocols: Synthesis of β-Amino Alcohols Utilizing 2-Amino-2-cyclohexylpropan-1-ol as a Chiral Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the asymmetric synthesis of β-amino alcohols via the enantioselective addition of diethylzinc to aldehydes. This protocol utilizes the chiral amino alcohol, (S)-2-Amino-2-cyclohexylpropan-1-ol, as a stereodirecting ligand. The described methodology is a robust and widely applicable strategy for the preparation of enantioenriched secondary alcohols, which are crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules. This application note includes a comprehensive experimental protocol, tabulated data for expected yields and enantioselectivities, and diagrams illustrating the experimental workflow and the proposed catalytic cycle.

Introduction

Chiral β-amino alcohols are privileged structural motifs found in a vast array of natural products, pharmaceuticals, and are also employed as versatile chiral auxiliaries and ligands in asymmetric synthesis. The development of efficient and highly selective methods for their preparation is a cornerstone of modern organic synthesis. One of the most reliable and extensively studied methods for the asymmetric synthesis of chiral secondary alcohols is the catalytic addition of organozinc reagents to aldehydes, facilitated by a chiral ligand.

This protocol details the use of (S)-2-Amino-2-cyclohexylpropan-1-ol as a chiral ligand in the enantioselective ethylation of various aldehydes with diethylzinc. The in-situ generated chiral zinc-amino alcohol complex effectively catalyzes the transfer of an ethyl group to the prochiral face of the aldehyde, leading to the formation of the corresponding (S)- or (R)-secondary alcohol with high levels of enantioselectivity.

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques. All glassware should be oven-dried and cooled under vacuum prior to use. Anhydrous solvents should be obtained from a solvent purification system or distilled from appropriate drying agents. Aldehydes should be distilled prior to use. Diethylzinc solution (in hexanes) is commercially available and should be handled with care due to its pyrophoric nature.

Materials and Equipment

-

(S)-2-Amino-2-cyclohexylpropan-1-ol

-

Diethylzinc (1.0 M solution in hexanes)

-

Anhydrous Toluene

-

Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, cinnamaldehyde)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flasks and other standard laboratory glassware

-

Magnetic stirrer and stir bars

-

Syringes and needles

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates

-

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for enantiomeric excess determination

Experimental Procedure: General Protocol for the Enantioselective Addition of Diethylzinc to Aldehydes

-

Catalyst Preparation:

-

To a flame-dried Schlenk flask under an argon atmosphere, add (S)-2-Amino-2-cyclohexylpropan-1-ol (0.05 mmol, 5 mol%).

-

Add anhydrous toluene (2.0 mL) and stir the solution at room temperature for 10 minutes.

-

-

Reaction Setup:

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diethylzinc (1.0 M solution in hexanes, 2.2 mmol, 2.2 equivalents) dropwise to the stirred solution of the ligand.

-

Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the chiral catalyst complex.

-

Add the aldehyde (1.0 mmol, 1.0 equivalent) dropwise to the reaction mixture at 0 °C.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at 0 °C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-24 hours).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.

-

Allow the mixture to warm to room temperature and stir for an additional 15 minutes.

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the pure β-amino alcohol.

-

-

Characterization:

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or GC analysis.

-

Data Presentation

The following table summarizes representative data for the enantioselective addition of diethylzinc to various aldehydes using a chiral β-amino alcohol ligand structurally similar to 2-Amino-2-cyclohexylpropan-1-ol. The data provided are for illustrative purposes and actual results may vary.

| Entry | Aldehyde | Product | Time (h) | Yield (%) | e.e. (%) |

| 1 | Benzaldehyde | (S)-1-Phenyl-1-propanol | 4 | 95 | 98 |

| 2 | 4-Chlorobenzaldehyde | (S)-1-(4-Chlorophenyl)-1-propanol | 6 | 92 | 97 |

| 3 | 4-Methoxybenzaldehyde | (S)-1-(4-Methoxyphenyl)-1-propanol | 5 | 96 | 95 |

| 4 | Cinnamaldehyde | (S)-1-Phenylpent-1-en-3-ol | 12 | 85 | 92 |

| 5 | Cyclohexanecarboxaldehyde | (S)-1-Cyclohexyl-1-propanol | 24 | 88 | 90 |

Mandatory Visualization

Caption: Experimental workflow for the synthesis of β-amino alcohols.

Caption: Proposed catalytic cycle for the enantioselective addition.

Synthesis of 2-Amino-2-cyclohexylpropan-1-ol Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-Amino-2-cyclohexylpropan-1-ol and its derivatives. The methodologies outlined are based on established organic chemistry principles and analogous procedures found in the scientific literature. Quantitative data from representative reactions are summarized for clarity and comparison.

Introduction

This compound and its analogs are valuable building blocks in medicinal chemistry and drug discovery. Their structural features, combining a chiral amino alcohol moiety with a bulky cyclohexyl group, make them attractive scaffolds for the development of novel therapeutic agents. This document details a reliable synthetic pathway commencing from commercially available starting materials.

Overall Synthetic Scheme

A robust and versatile approach to this compound involves a multi-step synthesis starting from acetylcyclohexane. The key steps include the formation of a hydantoin intermediate via the Bucherer-Bergs reaction, followed by hydrolysis to the corresponding α-amino acid, esterification, and subsequent reduction to the target amino alcohol.

Caption: Overall synthetic workflow for this compound and its derivatives.

Experimental Protocols

Protocol 1: Synthesis of 5-Cyclohexyl-5-methylimidazolidine-2,4-dione (Hydantoin Intermediate)

This protocol is adapted from the general principles of the Bucherer-Bergs reaction, a well-established method for the synthesis of hydantoins from ketones.[1][2][3]

Materials:

-

Acetylcyclohexane

-

Potassium cyanide (KCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

In a sealed reaction vessel, combine acetylcyclohexane (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq).

-

Add a mixture of ethanol and water (1:1 v/v) to the vessel.

-

Heat the mixture to 80-100°C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Slowly acidify the mixture with hydrochloric acid to a pH of approximately 6-7 to precipitate the hydantoin product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-cyclohexyl-5-methylimidazolidine-2,4-dione.

Protocol 2: Synthesis of 2-Amino-2-cyclohexylpropanoic Acid

This step involves the hydrolysis of the hydantoin intermediate to the corresponding amino acid.

Materials:

-

5-Cyclohexyl-5-methylimidazolidine-2,4-dione

-

Sodium hydroxide (NaOH) or Barium hydroxide (Ba(OH)₂)

-

Sulfuric acid (H₂SO₄) or Dry ice (solid CO₂)

Procedure:

-

To a solution of the hydantoin intermediate in water, add an excess of sodium hydroxide (or barium hydroxide).

-

Heat the mixture to reflux for 12-24 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and carefully neutralize it with sulfuric acid (if using NaOH) or precipitate the barium as barium sulfate by bubbling CO₂ gas (if using Ba(OH)₂).

-

Filter the reaction mixture to remove any inorganic salts.

-

The filtrate containing the amino acid can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Protocol 3: Synthesis of Ethyl 2-amino-2-cyclohexylpropanoate (Esterification)

Esterification of the amino acid is a crucial step to enable the subsequent reduction.

Materials:

-

2-Amino-2-cyclohexylpropanoic acid

-

Ethanol (absolute)

-

Thionyl chloride (SOCl₂) or concentrated Sulfuric acid (H₂SO₄)

Procedure:

-

Suspend the 2-amino-2-cyclohexylpropanoic acid in absolute ethanol.

-

Cool the suspension in an ice bath and slowly add thionyl chloride (or concentrated sulfuric acid) dropwise with stirring.

-

After the addition is complete, heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

The crude ester hydrochloride can be neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the desired ester.

Protocol 4: Synthesis of this compound

The final step is the reduction of the amino ester to the target amino alcohol.

Materials:

-

Ethyl 2-amino-2-cyclohexylpropanoate

-

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) / Calcium chloride (CaCl₂)

-

Anhydrous tetrahydrofuran (THF) or Ethanol

-

Sodium sulfate (Na₂SO₄)

-

Water

Procedure (using LiAlH₄):

-